molecular formula C22H30ClNO5 B13747088 3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride CAS No. 102701-04-2

3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride

Cat. No.: B13747088
CAS No.: 102701-04-2
M. Wt: 423.9 g/mol
InChI Key: RFIWQQUEPTVWFP-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of three methoxy groups attached to the benzene ring and an ester linkage with a diethylamino methylbenzyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with alpha-((diethylamino)methyl)benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high efficiency. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, inks, and photographic developers.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate cellular signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxybenzoic acid alpha-((diethylamino)methyl)benzyl ester hydrochloride is unique due to its complex structure, which combines the properties of both benzoic acid derivatives and amine-containing esters. This unique combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

102701-04-2

Molecular Formula

C22H30ClNO5

Molecular Weight

423.9 g/mol

IUPAC Name

diethyl-[2-phenyl-2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C22H29NO5.ClH/c1-6-23(7-2)15-20(16-11-9-8-10-12-16)28-22(24)17-13-18(25-3)21(27-5)19(14-17)26-4;/h8-14,20H,6-7,15H2,1-5H3;1H

InChI Key

RFIWQQUEPTVWFP-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[Cl-]

Origin of Product

United States

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